molecular formula C11H9ClFN3O2 B5848831 1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole

1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B5848831
M. Wt: 269.66 g/mol
InChI Key: VCOKVGYYZVUPED-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound with potential applications in scientific research. The compound is also known as CFBN or CB1954 and has been studied for its ability to selectively kill cancer cells.

Mechanism of Action

The mechanism of action of CFBN involves the activation of the compound by nitroreductase, which generates toxic metabolites that cause DNA damage and ultimately cell death. The selective activation of CFBN in cancer cells makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CFBN has been shown to have a potent cytotoxic effect on cancer cells, while having minimal effects on healthy cells. The compound has been studied in various cancer models, including breast cancer, lung cancer, and glioblastoma.

Advantages and Limitations for Lab Experiments

One major advantage of CFBN is its selectivity towards cancer cells, which allows for targeted cancer treatment. However, the activation of CFBN requires the presence of nitroreductase, which may limit its effectiveness in certain cancer types. Additionally, the synthesis of CFBN is complex and requires specialized equipment and expertise.

Future Directions

Several future directions for CFBN research include the development of more efficient synthesis methods, the identification of alternative activation mechanisms, and the optimization of CFBN-based cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFBN and its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis of CFBN involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chemical reactions to obtain pure CFBN.

Scientific Research Applications

CFBN has been studied extensively for its potential use in cancer treatment. The compound is activated by an enzyme called nitroreductase, which is found in higher levels in cancer cells compared to healthy cells. Upon activation, CFBN generates toxic metabolites that selectively kill cancer cells.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-7-14-5-11(16(17)18)15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOKVGYYZVUPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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